molecular formula C19H32N2O7 B12507095 1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12507095
M. Wt: 400.5 g/mol
InChI Key: CNPCAWYHBKFPPJ-UHFFFAOYSA-N
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Description

Boc-Glu(OtBu)-Pro-OH, also known as N-α-t.-Boc-L-glutamic acid α-t.-butyl ester, is a derivative of glutamic acid. This compound is extensively used in the fields of pharmaceuticals, biochemistry, and peptide synthesis. It serves as a critical building block for the solid-phase synthesis of peptides and various other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then protected with a tert-butyl (OtBu) ester. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of Boc-Glu(OtBu)-Pro-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(OtBu)-Pro-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions facilitated by reagents like DCC and NHS.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc and OtBu protecting groups.

    Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical and pharmaceutical applications .

Scientific Research Applications

Boc-Glu(OtBu)-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Glu(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and OtBu groups protect the amino and carboxyl functionalities, respectively, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino and carboxyl groups can participate in further reactions, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.

    Boc-Glu-OBzl: A similar compound with a benzyl ester protecting group instead of the tert-butyl ester.

Uniqueness

Boc-Glu(OtBu)-Pro-OH is unique due to its specific combination of Boc and OtBu protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .

Properties

Molecular Formula

C19H32N2O7

Molecular Weight

400.5 g/mol

IUPAC Name

1-[5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H32N2O7/c1-18(2,3)27-14(22)10-9-12(20-17(26)28-19(4,5)6)15(23)21-11-7-8-13(21)16(24)25/h12-13H,7-11H2,1-6H3,(H,20,26)(H,24,25)

InChI Key

CNPCAWYHBKFPPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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